6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of cyclopropyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole and cyclopropyl moieties but lacks the isoxazolo[5,4-b]pyridine structure.
3-Methyl-1H-pyrazol-5-amine: Similar in having the pyrazole ring but differs in the absence of the cyclopropyl and isoxazolo[5,4-b]pyridine moieties.
1-Ethyl-5-methyl-1H-pyrazol-3-amine: Contains the pyrazole ring with ethyl and methyl substitutions but lacks the cyclopropyl and isoxazolo[5,4-b]pyridine structures.
Uniqueness
The uniqueness of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of cyclopropyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-N-[(2-ethylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N7O2/c1-4-28-13(3)17(12-25-28)20-19-16(10-18(14-6-7-14)26-22(19)31-27-20)21(30)23-11-15-8-9-24-29(15)5-2/h8-10,12,14H,4-7,11H2,1-3H3,(H,23,30) |
InChI Key |
LHWONWOTPFFDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NCC5=CC=NN5CC)C |
Origin of Product |
United States |
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